molecular formula C8H14N2O5S B1384130 [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid CAS No. 2060047-28-9

[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid

Cat. No. B1384130
M. Wt: 250.27 g/mol
InChI Key: PLWDHLKBCSYOGB-UHFFFAOYSA-N
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Description

“[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid” is an organic compound with the chemical formula C8H14N2O5S . It is a powder-like solid that can dissolve in water to form an acidic solution . The compound has a certain stability and moderate toxicity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H10N2O2.CH4O3S/c10-4-6-1-7 (9-11-6)5-2-8-3-5;1-5 (2,3)4/h1,5,8,10H,2-4H2;1H3, (H,2,3,4) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 250.28 . It is a powder-like solid that can dissolve in water to form an acidic solution . The compound has a certain stability .

Scientific Research Applications

  • Chemical Reactions and Synthesis : Madesclaire et al. (2013) discussed the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol and 2-oxazolidine ring opening in specific chemical reactions. This highlights the compound's role in complex chemical synthesis processes (Madesclaire et al., 2013).

  • Catalytic Applications : Wang et al. (2008) explored the use of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol in catalytic asymmetric addition of organozinc reagents to aldehydes. Their findings indicate the potential of this compound in catalysis, achieving high enantioselectivity (Wang et al., 2008).

  • Enantiodiscrimination : Malinowska et al. (2020) used enantiopure aziridin-2-yl methanols as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. This research demonstrates its application in chiral analysis and stereochemical studies (Malinowska et al., 2020).

  • Analytical Chemistry : The work of Mangos and Haas (1996) on the enzymatic determination of methanol showcases the application of this compound in developing sensitive and rapid analytical methods (Mangos & Haas, 1996).

  • Pharmaceutical Research : The paper by Eberlin et al. (2013) describes the methanesulfonic acid salt forms of carbamazepine, an anticonvulsant and analgesic drug. This research is significant in understanding the salt forms of pharmaceutical compounds (Eberlin et al., 2013).

  • Polymorphic Studies in Crystallography : Konovalova et al. (2022) investigated a polymorphic transition in 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, which is relevant for understanding material properties and stability (Konovalova et al., 2022).

Safety And Hazards

This compound has moderate toxicity . It is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.CH4O3S/c10-4-6-1-7(9-11-6)5-2-8-3-5;1-5(2,3)4/h1,5,8,10H,2-4H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWDHLKBCSYOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(CN1)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid
Reactant of Route 2
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid
Reactant of Route 3
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid
Reactant of Route 4
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid
Reactant of Route 5
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid
Reactant of Route 6
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid

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